molecular formula C21H22O8 B1254700 Pseudocyphellarin a

Pseudocyphellarin a

Cat. No. B1254700
M. Wt: 402.4 g/mol
InChI Key: UHFZDRSLNDPMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudocyphellarin A is a carbonyl compound.

Scientific Research Applications

Synthesis and Chemical Properties

Pseudocyphellarin A, identified as a depside from the lichen Pseudocyphellaria endochrysea, has been a subject of interest in synthetic chemistry. Pulgarin, Gunzinger, and Tabacchi (1985) described its total synthesis, showcasing its chemical complexity and potential for further study in the field of organic synthesis (Pulgarin, Gunzinger, & Tabacchi, 1985). Similarly, Elix and Lajide (1984) reported on the synthesis of Pseudocyphellarin A, further emphasizing its significance in chemical research (Elix & Lajide, 1984).

Ecological and Biological Implications

Research by Snelgar and Green (1981) on Pseudocyphellaria dissimilis, a related species, revealed that variations in morphology, including increased thallus thickness and rhizine length, correlate with environmental conditions, suggesting an adaptive significance that might extend to the understanding of Pseudocyphellarin A's role in lichen ecology (Snelgar & Green, 1981).

Potential Biological Activity

In the context of biological activity, a study by Fritis et al. (2013) on Pseudocyphellaria coriifolia identified depsides, including Pseudocyphellarin A, and hopane triterpenoids, showing antiparasitic properties against Trypanosoma cruzi, a parasite responsible for Chagas disease. This finding indicates the potential of Pseudocyphellarin A in antiparasitic research (Fritis et al., 2013).

Additional Insights and Applications

Further studies, such as the work on Pseudocyphellaria perpetua by Miadlikowska, McCune, and Lutzoni (2002), contribute to the broader understanding of lichen taxonomy and phylogeny, which can be crucial for comprehending the ecological and evolutionary aspects of compounds like Pseudocyphellarin A (Miadlikowska, McCune, & Lutzoni, 2002).

properties

Product Name

Pseudocyphellarin a

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

(3-hydroxy-4-methoxycarbonyl-2,5,6-trimethylphenyl) 3-formyl-2,4-dihydroxy-5,6-dimethylbenzoate

InChI

InChI=1S/C21H22O8/c1-8-10(3)16(23)13(7-22)18(25)15(8)21(27)29-19-11(4)9(2)14(20(26)28-6)17(24)12(19)5/h7,23-25H,1-6H3

InChI Key

UHFZDRSLNDPMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC)O)C)O)C=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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